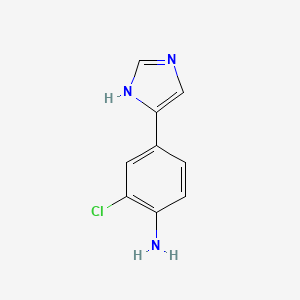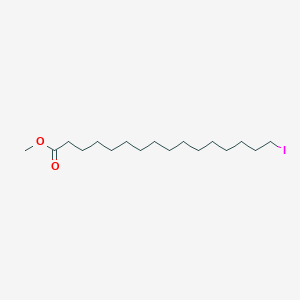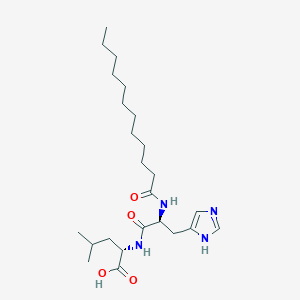
N-Dodecanoyl-L-histidyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid is a complex organic compound with a unique structure that includes an amide group, an imidazole ring, and a branched aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Amide Bond Formation: This step involves the reaction of dodecanoic acid with an appropriate amine to form the dodecanamide intermediate.
Imidazole Ring Introduction: The imidazole ring is introduced through a cyclization reaction involving a suitable precursor.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism by which (S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
類似化合物との比較
Similar Compounds
(S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido-4-methylpentanoic acid: A closely related compound with a similar structure but different functional groups.
(S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido-4-methylbutanoic acid: Another similar compound with a slightly different aliphatic chain.
Uniqueness
(S)-2-((S)-2-Dodecanamido-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
75596-71-3 |
|---|---|
分子式 |
C24H42N4O4 |
分子量 |
450.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-(dodecanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H42N4O4/c1-4-5-6-7-8-9-10-11-12-13-22(29)27-20(15-19-16-25-17-26-19)23(30)28-21(24(31)32)14-18(2)3/h16-18,20-21H,4-15H2,1-3H3,(H,25,26)(H,27,29)(H,28,30)(H,31,32)/t20-,21-/m0/s1 |
InChIキー |
MACHNMLALFCNFS-SFTDATJTSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O |
正規SMILES |
CCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)
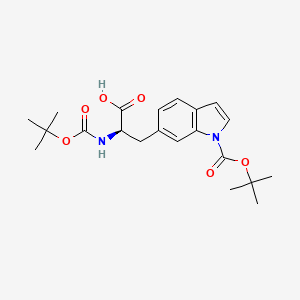
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
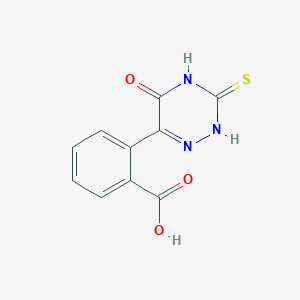
![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)


![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)

![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)
